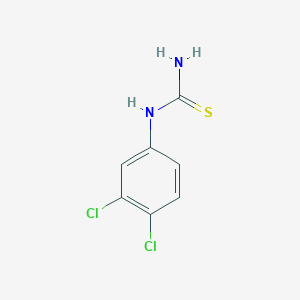

1-(3,4-Dichlorophenyl)-2-thiourea

Beschreibung

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical and Biomedical Research

Thiourea and its derivatives are recognized as privileged structures in medicinal and synthetic chemistry. nih.gov Their versatility stems from the thiourea moiety, which can form stable hydrogen bonds with biological targets like proteins and enzymes. nih.gov This ability underpins their broad spectrum of biological activities, which has led to their investigation and use in various therapeutic areas. nih.govmdpi.com

Thiourea derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. mdpi.commdpi.com In the realm of agriculture, they have found application as fungicides, herbicides, and insect growth regulators. researchgate.netacs.org The ability of the thiourea scaffold to be readily modified allows for the synthesis of a vast library of compounds with diverse biological functions. biu.ac.il

Historical Perspective on the Research and Development of Thiourea Compounds

The journey of thiourea compounds in scientific research began with the synthesis of thiourea itself in 1873 by Marceli Nencki. nih.gov This discovery marked a significant step in organic synthesis, providing a sulfur analogue to the well-known urea (B33335). nih.govbyjus.com Over the decades, the synthesis of various thiourea derivatives has been a continuous area of exploration. A common and straightforward method involves the reaction of primary or secondary amines with isothiocyanates. researchgate.net Another established method is the reaction of an aryl amine with ammonium (B1175870) thiocyanate (B1210189) in the presence of hydrochloric acid. chemicalbook.com

The development of thiourea-based drugs has seen notable successes, with compounds like thioacetazone and thiocarlide being used in the treatment of Mycobacterium tuberculosis infections. nih.gov The structural similarities of thioureas to urea, a key molecule in many biological processes, have fueled ongoing research into their potential as therapeutic agents. nih.gov

Rationale for Focused Investigation on 1-(3,4-Dichlorophenyl)-2-thiourea

The specific focus on this compound is driven by the influence of its substituents on its biological activity. The presence of electron-withdrawing groups, such as the two chlorine atoms on the phenyl ring, has been shown to be a key factor in the antiproliferative properties of many 1,3-disubstituted thiourea derivatives. nih.gov

Research has indicated that the position of these substituents is crucial. For instance, studies on various dihalogenophenylthiourea derivatives have shown that the 3,4-dichloro substitution pattern often results in high cytotoxic activity against cancer cell lines. nih.gov One study highlighted that 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea exhibited significant potency against metastatic colon cancer cells. nih.gov This suggests that the specific arrangement of the chlorine atoms in this compound is a critical determinant of its biological profile, warranting its detailed investigation as a potential therapeutic agent.

Chemical and Physical Properties

The fundamental properties of this compound are crucial for its handling, characterization, and understanding its behavior in various systems.

| Property | Value | Source |

| Molecular Formula | C7H6Cl2N2S | nih.gov |

| Molecular Weight | 221.11 g/mol | nih.gov |

| IUPAC Name | (3,4-dichlorophenyl)thiourea | nih.gov |

| CAS Number | 19250-09-0 | nih.gov |

| Melting Point | 180-182 °C | chemicalbook.com |

| Solubility in Water | >33.2 µg/mL | nih.gov |

Synthesis

A common laboratory synthesis of this compound involves the reaction of 3,4-dichloroaniline (B118046) with ammonium thiocyanate. chemicalbook.com The general procedure entails suspending the aryl amine in warm water, followed by the addition of concentrated hydrochloric acid. chemicalbook.com Ammonium thiocyanate is then added, and the mixture is heated. chemicalbook.com After a series of heating and cooling steps, the crude product is isolated, purified by recrystallization, and its formation is confirmed by techniques such as thin-layer chromatography and spectral analysis. chemicalbook.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-dichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2S/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNCITSJXCSXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172846 | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

19250-09-0 | |

| Record name | N-(3,4-Dichlorophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19250-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019250090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dichlorophenyl)-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dichlorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 3,4 Dichlorophenyl 2 Thiourea and Its Derivatives

Classical Approaches to Thiourea (B124793) Synthesis

Traditional methods for synthesizing thioureas are well-documented and form the foundation for producing 1-(3,4-dichlorophenyl)-2-thiourea. These approaches are valued for their reliability and straightforward execution.

Reaction of Aryl Amines with Isothiocyanates

A fundamental and widely used method for preparing N-aryl thioureas is the reaction between an aryl amine and an isothiocyanate. In this reaction, the lone pair of electrons on the nitrogen atom of the amine performs a nucleophilic attack on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a stable thiourea derivative. chemicalpapers.com For the synthesis of analogues, 3,4-dichloroaniline (B118046) can be reacted with various isothiocyanates. For instance, the reaction of 3-(trifluoromethyl)aniline (B124266) with 3,4-dichlorophenyl isothiocyanate yields 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea, a compound noted for its cytotoxic activity. nih.gov This single-step reaction is efficient for creating a diverse library of 1,3-disubstituted thioureas. nih.gov

Procedures Involving Ammonium (B1175870) Thiocyanate (B1210189) and Aryl Amines

An alternative classical route involves the reaction of an aryl amine with ammonium thiocyanate, typically in an acidic medium. chemicalbook.com This method avoids the need to handle potentially volatile or unstable isothiocyanates directly, as the isothiocyanate is generated in situ.

For the synthesis of this compound, 3,4-dichloroaniline is treated with ammonium thiocyanate and concentrated hydrochloric acid in water. chemicalbook.comnih.gov The mixture is heated, often on a steam bath, for several hours to facilitate the reaction. chemicalbook.comnih.gov Initially, an aryl amine thiocyanate salt separates from the solution, which upon further heating, rearranges to form the desired N-aryl thiourea. chemicalbook.com The crude product is then purified through a process of washing and recrystallization from a suitable solvent like ethanol (B145695) to yield white crystals. chemicalbook.comnih.gov This method has been reported to produce this compound with a yield of 29.4% and a melting point of 180-182 °C. chemicalbook.com

Table 1: Synthesis and Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Starting Materials | 3,4-dichloroaniline, Ammonium thiocyanate, HCl | chemicalbook.comnih.gov |

| Yield | 29.40% | chemicalbook.com |

| Appearance | White crystalline solid | chemicalbook.com |

| Melting Point | 180-182 °C | chemicalbook.com |

| Molecular Formula | C₇H₆Cl₂N₂S | chemicalbook.comnih.gov |

| Molecular Weight | 221.11 g/mol | chemicalbook.com |

| ESI-MS (m/z) | 221.0 [M+] | chemicalbook.com |

Synthesis via Reaction of 3,4-Dichlorophenyl Isothiocyanate with Amines

This approach is essentially the reverse of the method described in section 2.1.1. It involves using 3,4-dichlorophenyl isothiocyanate as the key precursor, which is then reacted with various amines to generate a range of substituted thiourea derivatives. nih.govorganic-chemistry.org The reaction proceeds via a nucleophilic addition of the amine to the isothiocyanate carbon. nih.gov This strategy is particularly useful for creating unsymmetrical thioureas by allowing diverse amine nucleophiles to be introduced. organic-chemistry.org For example, reacting 3,4-dichlorophenyl isothiocyanate with ammonia (B1221849) would yield the parent compound, this compound, while reacting it with other primary or secondary amines leads to N,N'-disubstituted or N,N,N'-trisubstituted thioureas, respectively.

Advanced Synthetic Strategies for Substituted this compound Analogues

Modern synthetic efforts have focused on creating analogues of this compound with specific functional groups to explore their chemical and biological properties. These advanced strategies often involve multi-step syntheses or the use of more complex building blocks.

Incorporation of Specific Functional Groups

The introduction of diverse functional groups onto the thiourea scaffold is a key strategy for developing new compounds with tailored properties.

Morpholinyl: Morpholine-containing thioureas can be synthesized through several routes. One common method involves reacting a morpholine-containing precursor with an isothiocyanate. For example, new 1,2,4-triazole (B32235) derivatives bearing a morpholine (B109124) moiety have been prepared starting from morpholine and ethyl chloroacetate, which is then converted to a semithiocarbazide using ammonium thiocyanate. researchgate.net A more direct approach for a this compound analogue would be the reaction of 3,4-dichlorophenyl isothiocyanate with 4-aminomorpholine.

Azidophenyl: The synthesis of derivatives containing an azidophenyl group can be achieved by reacting 3,4-dichlorophenyl isothiocyanate with an appropriate azidoaniline. Alternatively, sodium azide (B81097) can be used to introduce the azido (B1232118) group onto a suitable precursor. mdpi.com For example, a chloropyridazine derivative, synthesized from a dichlorophenyl-containing precursor, can react with sodium azide to form a tetrazolopyridazine derivative, demonstrating a method for incorporating nitrogen-rich heterocyclic systems. mdpi.com

Trifluoromethylphenyl: Analogues bearing a trifluoromethylphenyl group are of significant interest. The synthesis of 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea is accomplished through the direct reaction of 3,4-dichlorophenyl isothiocyanate and 3-(trifluoromethyl)aniline. nih.gov This reaction is a single-step process that provides the target compound efficiently. nih.gov The incorporation of the trifluoromethyl group, a common motif in medicinal chemistry, is achieved using commercially available or readily synthesized starting materials. nih.govsigmaaldrich.com

Heptanimidoyl: The synthesis of a heptanimidoyl derivative is less common. It would likely involve a multi-step sequence. One potential, though speculative, route could involve the synthesis of a heptanimidoyl-substituted aniline, which could then be reacted with 3,4-dichlorophenyl isothiocyanate. Another possibility is the chemical modification of the thiourea group itself, though this is a more complex transformation.

Derivatization from 3,4-Dichlorophenylamine Precursors

3,4-Dichloroaniline is a versatile and crucial starting material for the synthesis of a wide array of this compound derivatives. uobabylon.edu.iq Its primary amine group provides a reactive site for various chemical transformations.

The most direct derivatization is its conversion into 3,4-dichlorophenyl isothiocyanate. This intermediate is highly valuable as it can subsequently react with a multitude of amines, hydrazines, and other nucleophiles to generate a large library of thiourea derivatives. researchgate.net

Alternatively, 3,4-dichloroaniline can be directly reacted with different pre-formed isothiocyanates to yield unsymmetrical N,N'-disubstituted thioureas. nih.gov This approach allows for the systematic introduction of various aryl or alkyl substituents on one of the nitrogen atoms of the thiourea core. For example, reacting 3,4-dichloroaniline with benzoyl isothiocyanate would yield N-benzoyl-N'-(3,4-dichlorophenyl)thiourea. Such derivatizations are fundamental in building molecular diversity around the this compound scaffold. nih.govresearchgate.net

Table 2: Selected Synthesized Analogues of this compound

| Compound Name | Reactants | Key Functional Group | Reference |

|---|---|---|---|

| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | 3,4-Dichlorophenyl isothiocyanate, 3-(Trifluoromethyl)aniline | Trifluoromethylphenyl | nih.gov |

| 5-(3,4-Dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione | 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thione, Piperazine derivatives | Piperazine, Oxadiazole-thione | nih.gov |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound, a significant intermediate in the creation of thiazole (B1198619) derivatives, has been approached through various methods, with a primary focus on the reaction between 3,4-dichloroaniline and a thiocyanate source. nih.govresearchgate.net The optimization of reaction conditions is crucial for maximizing yield and purity.

A common synthetic route involves the reaction of 3,4-dichloroaniline with ammonium thiocyanate in the presence of an acid. nih.govresearchgate.netchemicalbook.com One established procedure involves refluxing a mixture of 3,4-dichloroaniline, aqueous hydrochloric acid, and ammonium thiocyanate in water for several hours. nih.govresearchgate.net In a specific instance, refluxing for 7 hours resulted in the formation of a white precipitate of the desired product. nih.govresearchgate.net Another method describes heating a suspension of the arylamine in warm water with concentrated hydrochloric acid, followed by the addition of ammonium thiocyanate and heating on a steam bath. chemicalbook.com This initial heating is followed by a cooling period, evaporation, and subsequent heating of the dry residue to drive the reaction to completion. chemicalbook.com

The yield of this compound can be influenced by the specific reaction conditions employed. For instance, a reported synthesis using 3,4-dichloroaniline, hydrochloric acid, and ammonium thiocyanate in water yielded 29.40% of the final product. chemicalbook.com The purification of the crude product often involves washing with water to remove ammonium chloride, followed by recrystallization from a suitable solvent like ethanol. nih.govresearchgate.netchemicalbook.com

Continuous-flow synthesis has also been explored as a modern and efficient method for producing thioureas. This technique offers precise control over reaction parameters, leading to improved reproducibility and potentially higher yields compared to batch processes. mdpi.com While specific data on the continuous-flow synthesis of this compound is not detailed, the general methodology has been successfully applied to a wide range of thiourea derivatives. mdpi.com

The choice of starting materials and their purity is also a critical factor. 3,4-Dichloroaniline is typically synthesized via the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.comgoogle.com The conditions for this hydrogenation, including temperature, pressure, and the use of catalysts and additives to prevent dehalogenation, are carefully controlled to ensure a high-purity starting material for the subsequent thiourea synthesis. chemicalbook.comgoogle.com

The following table summarizes the findings from a study on the synthesis of this compound:

Table 1: Synthesis of this compound

| Reactants | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 3,4-Dichloroaniline | Ammonium thiocyanate, Hydrochloric acid | Reflux in water for 7 hours | Not specified | 216-217 |

| 3,4-Dichloroaniline | Ammonium thiocyanate, Hydrochloric acid | Heated on a steam bath, followed by evaporation and further heating | 29.40 | 180-182 |

It is evident that variations in the heating method, reaction time, and work-up procedures can impact the final yield and melting point of the product. Further optimization studies could explore the use of different acid catalysts, solvent systems, and reaction temperatures to potentially improve the efficiency of the synthesis.

Advanced Spectroscopic and Structural Characterization of 1 3,4 Dichlorophenyl 2 Thiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 1-(3,4-Dichlorophenyl)-2-thiourea in solution. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each hydrogen atom. For the 3,4-dichlorophenyl ring, a characteristic three-proton spin system is expected. The proton at C5 would appear as a doublet of doublets due to coupling with H2 and H6. The protons at C2 and C6 would each present as doublets. The protons attached to the nitrogen atoms of the thiourea (B124793) moiety (NH and NH₂) are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. In related aryl thiourea structures, these N-H proton signals can appear significantly downfield. mdpi.com

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are anticipated. The dichlorophenyl ring would show six signals: three for the protonated aromatic carbons and three for the quaternary carbons (including the two bearing chlorine atoms and the one bonded to the nitrogen). A key diagnostic signal is that of the thiocarbonyl (C=S) carbon, which is characteristically deshielded and appears at a low field, often in the range of 180-183 ppm for similar thiourea derivatives. mdpi.com

2D NMR: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to confirm the structural assignments. A COSY spectrum would establish the coupling relationships between adjacent protons in the dichlorophenyl ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H connections in the aromatic ring.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound Predicted values are based on typical ranges for similar structures.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C=S | - | ~181 |

| C1' (C-N) | - | ~138 |

| C2' (C-H) | Doublet | ~131 |

| C3' (C-Cl) | - | ~133 |

| C4' (C-Cl) | - | ~130 |

| C5' (C-H) | Doublet of Doublets | ~122 |

| C6' (C-H) | Doublet | ~120 |

| NH | Broad Singlet | - |

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman) of this compound

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum is particularly useful for identifying polar functional groups. Key expected absorptions include:

N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the NH and NH₂ groups. The broadening is indicative of hydrogen bonding.

Aromatic C-H Stretching: Sharp peaks typically appearing just above 3000 cm⁻¹.

C=C Stretching: Vibrations within the aromatic ring, observed in the 1450-1600 cm⁻¹ region.

Thioamide Bands: The thiourea moiety gives rise to several characteristic bands. The C-N stretching vibration coupled with N-H bending often appears around 1500 cm⁻¹. researchgate.net The C=S stretching vibration is a key marker, typically found in the regions of 1200-1250 cm⁻¹ and 750-850 cm⁻¹. researchgate.netresearchgate.net

C-Cl Stretching: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-chlorine bonds.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements FT-IR, as it is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric C=S stretching vibration and the aromatic ring vibrations are often strong in the Raman spectrum, providing confirmatory data.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretching | 3100-3400 | FT-IR |

| Aromatic C-H Stretching | 3000-3100 | FT-IR, FT-Raman |

| C=C Aromatic Stretching | 1450-1600 | FT-IR, FT-Raman |

| N-C=S (Thioamide II) | ~1500 | FT-IR |

| C=S Stretching (Thioamide I) | 1200-1250, 750-850 | FT-IR, FT-Raman |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of the compound with high accuracy and to study its fragmentation pathways, which aids in structural confirmation. nih.gov

For this compound (C₇H₆Cl₂N₂S), the analysis would typically be performed in positive ion mode. The ESI-MS spectrum is expected to show a prominent signal corresponding to the protonated molecular ion, [M+H]⁺. Due to the presence of two chlorine atoms, this peak will appear as a characteristic isotopic cluster (with M, M+2, and M+4 peaks) reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) experiments involve selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). nih.gov The resulting fragmentation pattern provides valuable structural information. Likely fragmentation pathways for this compound would include:

Cleavage of the C-N bond connecting the phenyl ring to the thiourea group, resulting in a fragment corresponding to the 3,4-dichloroaniline (B118046) cation.

Loss of ammonia (B1221849) (NH₃) or isothiocyanic acid (HNCS) from the parent ion.

Table 3: Predicted ESI-MS Data for this compound

| Ion/Fragment | Formula | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [M+H]⁺ | [C₇H₇Cl₂N₂S]⁺ | 221.0 |

| [M+H - NH₃]⁺ | [C₇H₄Cl₂NS]⁺ | 204.0 |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the molecular geometry and conformation. For thiourea derivatives, X-ray diffraction can definitively establish the cis or trans orientation of substituents around the C-N bonds.

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a network of intermolecular interactions. Hirshfeld surface analysis is a modern tool used to visualize and quantify these interactions. nih.gov For substituted thioureas, hydrogen bonding plays a critical role in stabilizing the crystal structure.

A common and highly significant interaction in the crystal structures of related thiourea compounds is the formation of intermolecular N-H···S hydrogen bonds. nih.gov These interactions frequently link molecules into centrosymmetric dimers, where two molecules are paired through two N-H···S bonds, creating a stable eight-membered ring motif.

Weaker C-H···Cl or N-H···Cl hydrogen bonds.

C-Cl···π interactions, where the electron-rich π system of an aromatic ring interacts with the electrophilic region of a chlorine atom on an adjacent molecule. nih.gov

π-π stacking interactions between the aromatic rings of neighboring molecules.

These combined forces dictate the final supramolecular architecture of the compound in the solid state.

Computational and Theoretical Investigations of 1 3,4 Dichlorophenyl 2 Thiourea

Density Functional Theory (DFT) Studies for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules like 1-(3,4-Dichlorophenyl)-2-thiourea. This method is effective for predicting molecular geometries, energies, and spectroscopic characteristics.

Crystal structure analysis of N-(3,4-dichlorophenyl)thiourea reveals that the molecule is not planar. The dihedral angle between the benzene (B151609) ring and the mean plane of the thiourea (B124793) group [—N—C(=S)—N] is 66.77 (3)°. This experimentally determined twisted conformation is a critical parameter for initiating DFT calculations to find the molecule's lowest energy state. In the solid state, the structure is stabilized by a three-dimensional network of intermolecular N—H⋯S and N—H⋯Cl hydrogen bonds.

Table 1: Crystal and Hydrogen-Bond Data for this compound Data sourced from experimental crystallographic studies.

| Parameter | Value |

| Formula | C₇H₆Cl₂N₂S |

| Crystal System | Triclinic |

| Dihedral Angle (Benzene Ring to Thiourea Plane) | 66.77 (3)° |

| N—H⋯S Bond Length | 3.342 (3) Å |

| N—H⋯Cl Bond Length | 3.646 (3) Å |

This table presents key structural parameters obtained from X-ray diffraction studies, which serve as a benchmark for DFT geometry optimizations.

Detailed computational studies involving vibrational mode assignment and Potential Energy Distribution (PED) for this compound are not extensively available in the searched literature. Such an analysis would typically involve calculating the molecule's vibrational frequencies using DFT. Each calculated vibrational mode would then be assigned to specific molecular motions, such as N-H stretching, C=S stretching, or phenyl ring deformations. PED analysis would further quantify the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode, providing a precise description of the molecule's dynamic behavior.

Specific calculations on the bond dissociation energies (BDE) for this compound have not been reported in the available literature. BDE analysis is crucial for understanding a molecule's stability and potential degradation pathways. For this molecule, the BDEs of the N-H and C-N bonds would be of particular interest, as they would indicate the energy required to break these bonds and initiate chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Identification

While a specific Molecular Electrostatic Potential (MEP) map for this compound is not present in the searched scientific literature, this technique is fundamental for predicting chemical reactivity. An MEP map illustrates the charge distribution across a molecule, identifying electron-rich and electron-deficient regions. For this compound, the sulfur atom of the thiourea group would be expected to be a region of high negative potential (a nucleophilic site), making it susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine groups would represent regions of positive potential (electrophilic sites), indicating their role as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization and intramolecular interactions that contribute to molecular stability. For this compound, NBO analysis would quantify the interactions between filled (donor) and empty (acceptor) orbitals. Key interactions would likely include the delocalization of lone pair electrons from the nitrogen and sulfur atoms into the antibonding orbitals of adjacent groups. These hyperconjugative interactions, particularly from N and S lone pairs to the π* orbitals of the C=S bond and the phenyl ring, stabilize the molecule. The magnitude of the stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their importance. However, specific NBO analysis results for this compound are not available in the reviewed literature.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is employed to analyze the topology of the electron density to characterize chemical bonds and noncovalent interactions. While no specific QTAIM study on this compound was found, this analysis would be used to investigate the nature of the intramolecular and intermolecular hydrogen bonds (N—H⋯S and N—H⋯Cl) that are known to exist from crystal structure data. By locating bond critical points (BCPs) between the interacting atoms and analyzing the properties of the electron density at these points (such as its value and its Laplacian), QTAIM can classify these interactions as either shared (covalent) or closed-shell (like hydrogen bonds and van der Waals interactions).

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and interactions with the environment, such as solvents. For this compound, MD simulations could explore the rotational barrier around the C-N bond connecting the phenyl ring and the thiourea moiety, offering a dynamic perspective on the 66.77° dihedral angle observed in the crystal structure. Furthermore, simulations in an aqueous environment could detail the specific interactions between the thiourea's polar groups (N-H and C=S) and water molecules, shedding light on its solubility and behavior in solution. No dedicated MD simulation studies for this specific compound were identified in the literature search.

Prediction of Pharmacokinetic Properties via In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Models

The evaluation of a compound's potential as a drug candidate is heavily reliant on its pharmacokinetic profile, which determines its absorption, distribution, metabolism, excretion, and toxicity (ADMET). In the early stages of drug discovery, in silico models serve as a crucial, cost-effective, and rapid method to predict these properties, helping to identify candidates with favorable characteristics and flag potential liabilities. github.com While comprehensive in silico ADMET studies specifically detailing the full profile of this compound are not extensively published, an analysis of its fundamental physicochemical properties, computed and available in public databases, offers preliminary insights into its likely pharmacokinetic behavior. nih.gov

These computed descriptors are foundational to more complex ADMET predictions. For instance, properties like molecular weight, lipophilicity (XLogP3), and the number of hydrogen bond donors and acceptors are core components of Lipinski's "Rule of Five," which assesses the potential for a compound to be an orally active drug.

Below is a table of computationally predicted properties for this compound that are instrumental in forecasting its ADMET profile.

| Property | Predicted Value | Implication in Pharmacokinetics |

| Molecular Formula | C₇H₆Cl₂N₂S | Provides the elemental composition. nih.gov |

| Molecular Weight | 221.11 g/mol | Falls within the range (< 500 g/mol ) suggested by Lipinski's Rule of Five, indicating that its size is suitable for oral absorption. nih.gov |

| XLogP3 | 3.2 | This value represents the logarithm of the partition coefficient between n-octanol and water, indicating the compound's lipophilicity. A value of 3.2 suggests good lipid solubility, which can facilitate passage through cell membranes, but may also lead to higher plasma protein binding. nih.gov |

| Hydrogen Bond Donor Count | 2 | The number of hydrogen bond donors is within the limit (≤ 5) of Lipinski's Rule of Five, which is favorable for membrane permeability. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | The number of hydrogen bond acceptors is well within the limit (≤ 10) of Lipinski's Rule of Five, contributing positively to its potential for good oral bioavailability. nih.gov |

| Rotatable Bond Count | 1 | A low number of rotatable bonds (typically ≤ 10) is associated with higher oral bioavailability in rats. This suggests the molecule has conformational rigidity, which can be beneficial for binding to a target. nih.gov |

This table was generated using data from available computational predictions. nih.gov

The predicted properties suggest that this compound has a molecular profile that is generally favorable for oral drug-likeness. Its moderate molecular weight and lipophilicity, combined with a low count of hydrogen bond donors and acceptors, indicate a likelihood of good absorption. However, comprehensive in silico studies would be required to model its interaction with metabolic enzymes (like Cytochrome P450 isoenzymes), its potential for blood-brain barrier penetration, and specific toxicity endpoints beyond the general GHS classifications. github.commdpi.com

Non-linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion and optical data storage. Organic molecules, particularly those with donor-π-acceptor systems, can exhibit large NLO responses. Thiourea and its derivatives have been a subject of interest in this field due to the presence of a polarizable thiocarbonyl group and the potential for extensive hydrogen bonding networks in the solid state, which can influence crystal symmetry and NLO effects. doi.org

The NLO properties of a molecule, such as its first-order hyperpolarizability (β) and second-order hyperpolarizability (γ), are typically assessed using quantum chemical computational methods like Density Functional Theory (DFT). nih.gov These studies calculate the response of the molecule's dipole moment to an applied electric field.

However, based on a review of the available scientific literature, no specific in silico studies or experimental assessments focused on the non-linear optical (NLO) properties of this compound have been published. While computational analyses have been performed on other thiourea derivatives to determine their NLO characteristics, similar detailed reports for this specific compound are not present in the searched databases. nih.gov Therefore, quantitative data regarding its hyperpolarizability and potential as an NLO material remains undetermined.

Pharmacological and Biological Research on 1 3,4 Dichlorophenyl 2 Thiourea and Its Derivatives

Anticancer and Cytotoxic Activities

Thiourea (B124793) derivatives, particularly those with halogenated phenyl groups, have demonstrated notable anticancer and cytotoxic effects against various cancer cell lines. nih.govresearchgate.net The presence of electron-withdrawing substituents on the phenyl rings is often associated with enhanced antiproliferative properties. nih.gov

In Vitro Studies Against Various Cancer Cell Lines

Derivatives of 1-(3,4-Dichlorophenyl)-2-thiourea have shown significant cytotoxic activity against a panel of human cancer cell lines. For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea displayed potent cytotoxic effects against human primary colon cancer (SW480), metastatic colon cancer (SW620), and chronic myelogenous leukemia (K562) cell lines. biointerfaceresearch.com

In one study, a 3,4-dichlorophenyl derivative was particularly effective against SW620 metastatic colon cancer cells, with an IC50 value of 1.5 ± 0.72 μM. nih.gov This compound also showed considerable activity against PC3 prostate cancer and K-562 leukemia cells. nih.gov The cytotoxic effects of these derivatives have been observed to be more potent than the conventional chemotherapeutic agent cisplatin (B142131) in some cases. nih.gov

Other research has highlighted the anticancer potential of thiourea derivatives bearing a benzodioxole moiety against human colon carcinoma (HCT116), liver cancer (HepG2), and breast cancer (MCF-7) cell lines. nih.gov Similarly, certain thiourea derivatives have been investigated for their activity against lung cancer cell lines like A-549. biointerfaceresearch.comresearchgate.net The versatility of the thiourea scaffold allows for modifications that can lead to compounds with activity against a broad spectrum of cancer cells, including those of the prostate and breast. biointerfaceresearch.comelsevierpure.com

Table 1: In Vitro Cytotoxic Activity of a this compound Derivative

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| SW480 | Primary Colon Cancer | 9.0 |

| SW620 | Metastatic Colon Cancer | 1.5 |

| K-562 | Chronic Myelogenous Leukemia | 6.3 |

Data sourced from a study on 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. biointerfaceresearch.com

Evaluation of Cell Viability (e.g., Trypan Blue Exclusion Test)

The Trypan Blue exclusion test is a common method used to assess cell viability by differentiating between viable cells with intact membranes and nonviable cells with compromised membranes. nih.govyoutube.comaatbio.com In this assay, a dye solution is applied to a cell suspension; viable cells exclude the dye, while nonviable cells take it up and appear blue under a microscope. nih.govyoutube.com

Studies on this compound derivatives have utilized the Trypan Blue exclusion assay to quantify their cytotoxic effects. Following treatment with these compounds, a significant reduction in the number of live cancer cells was observed. nih.gov For example, the 3,4-dichloro derivative led to a substantial decrease in the viability of SW620 colon cancer cells, with reductions of 45-58%. nih.gov This indicates that the compound not only inhibits cell proliferation but also induces cell death. The assay confirmed that the number of viable cells was considerably lower in treated cancer cell populations compared to untreated controls. nih.gov

Apoptosis Induction in Malignant Cells

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. nih.gov Many anticancer agents exert their effects by inducing apoptosis in malignant cells. nih.gov Research has shown that this compound derivatives can trigger this process.

Studies have demonstrated that these compounds are strong inducers of apoptosis. nih.gov For instance, the 3,4-dichloro derivative was found to induce late-stage apoptosis in 95-99% of both primary and metastatic colon cancer cells, as well as in 73% of leukemia K-562 cells. nih.gov The induction of apoptosis is a key mechanism behind the observed cytotoxic activity of these thiourea derivatives. nih.govnih.gov This process often involves the activation of key effector proteins like caspases, which lead to the systematic dismantling of the cell. nih.gov

Antimicrobial Properties

Thiourea and its derivatives are recognized for a wide range of biological activities, including antimicrobial effects. mdpi.commdpi.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have been evaluated for their antibacterial properties against a spectrum of bacteria. S-(3,4-dichlorobenzyl)isothiourea hydrochloride, a related compound, has shown antimicrobial activity, particularly against Gram-negative bacteria. nih.gov

Some thiourea derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov However, their efficacy against Gram-negative strains such as Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae can be limited, potentially due to the protective outer membrane of these bacteria. mdpi.comnih.gov

In one study, a thiourea derivative demonstrated significant activity against various MRSA strains and Enterococcus faecalis, with Minimum Inhibitory Concentrations (MICs) as low as 4-8 µg/mL. nih.gov Another study reported that certain thiourea compounds showed antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, with one compound exhibiting comparable efficacy to the antibiotic ceftriaxone. mdpi.com

Table 2: Antibacterial Activity of a Thiourea Derivative

| Bacterial Strain | Gram Type | MIC (µg/mL) |

|---|---|---|

| MRSA (ATCC 43300) | Gram-Positive | 8 |

| Vancomycin-intermediate S. aureus | Gram-Positive | 4 |

| Methicillin-resistant S. epidermidis | Gram-Positive | 8 |

| Enterococcus faecalis | Gram-Positive | 4 |

| Gram-Negative Strains | Gram-Negative | >256 |

Data represents the activity of a specific thiourea derivative (TD4). nih.gov

Antifungal Activity

Thiourea derivatives have also been investigated for their potential as antifungal agents. mdpi.comnih.gov Various studies have shown that these compounds can inhibit the growth of different fungal species. mdpi.comnih.gov For example, novel nopol (B1679846) derivatives containing a 1,3,4-thiadiazole-thiourea structure displayed antifungal activity against a range of plant-pathogenic fungi. mdpi.com

Research on thiourea derivatives of 2-thiophenecarboxylic acid demonstrated a notable inhibitory effect against the multidrug-resistant fungus Candida auris, particularly on its biofilm growth and microbial adherence. nih.gov The antifungal action of these compounds is often influenced by their specific chemical structure. nih.gov

Anti-biofilm Activity

The ability of bacteria to form biofilms is a significant contributor to persistent and chronic infections, as these structures provide a protective barrier against antimicrobial agents. Research into thiourea derivatives has revealed their potential to inhibit biofilm formation. For instance, a series of thiourea derivatives of 1,3-thiazole demonstrated effective inhibition of biofilm formation in both methicillin-resistant and standard strains of Staphylococcus epidermidis. nih.gov The presence of a halogen atom, particularly at the 3rd position of the phenyl group, was highlighted as being of significant importance for this antimicrobial activity. nih.gov In another study, thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold also showed effective inhibition of biofilm formation by methicillin-resistant and standard strains of S. epidermidis. nih.gov While these studies did not exclusively focus on this compound itself, the findings underscore the potential of the dichlorophenyl moiety in conferring anti-biofilm properties.

Interactive Data Table: Anti-biofilm Activity of Thiourea Derivatives

| Compound/Derivative | Microorganism | Activity | Key Findings |

| Thiourea derivatives of 1,3-thiazole | Staphylococcus epidermidis (standard and methicillin-resistant) | Biofilm Inhibition | Halogen at the 3rd position of the phenyl group is important for activity. nih.gov |

| Thiourea derivatives with 3-amino-1H-1,2,4-triazole | Staphylococcus epidermidis (standard and methicillin-resistant) | Biofilm Inhibition | Compounds 4 and 10 effectively inhibited biofilm formation. nih.gov |

Antiprotozoal Activities (e.g., against Leishmania amazonensis, Plasmodium falciparum, Trypanosoma cruzi)

Protozoal infections remain a significant global health challenge, and the search for new and effective therapeutic agents is ongoing. Thiourea derivatives have emerged as a promising class of compounds with potential antiprotozoal activity.

Research into N,N'-disubstituted thiourea derivatives has demonstrated their in vitro activity against both promastigote and amastigote forms of Leishmania amazonensis. nih.gov In one study, a series of fifty thiourea derivatives were synthesized and evaluated, with some compounds showing significant anti-leishmanial activity. nih.gov For example, compound 3e from the first generation of synthesized thioureas exhibited an IC50 of 4.9 ± 1.2 µM against L. amazonensis. nih.gov

While direct studies on this compound against Plasmodium falciparum are limited in the reviewed literature, related compounds have been investigated. A study on N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide (PCH1) did not specify its direct anti-malarial activity but is part of a broader search for anti-trypanosomal agents. nih.gov The urgent need for new antimalarial drugs is underscored by the emergence of resistance to frontline treatments. nih.gov

Similarly, for Trypanosoma cruzi, the causative agent of Chagas disease, the quest for new treatments is critical. malariaworld.org While specific data for this compound is not available, a compound with a dichlorophenyl group, N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide (PCH1), was identified as a hit in a screening for compounds with activity against intracellular T. cruzi. nih.gov

Interactive Data Table: Antiprotozoal Activity of Related Thiourea Derivatives

| Compound/Derivative | Protozoa | IC50 | Reference |

| Compound 3e (Thiourea derivative) | Leishmania amazonensis | 4.9 ± 1.2 µM | nih.gov |

| N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide (PCH1) | Trypanosoma cruzi | Identified as a hit with high anti-trypanosomal activity | nih.gov |

Antituberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, continues to be a major global health problem, exacerbated by the rise of multidrug-resistant strains. Thiourea derivatives have been investigated as potential antitubercular agents.

A study on the synthesis of 3-chloro-4-fluorophenyl and 3,4-dichlorophenyl substituted thiocarbamide derivatives identified them as potential antitubercular agents. In another significant finding, a copper (II) complex of 3,4-dichlorophenylthiourea was found to be as potent as the standard anti-TB drug ethambutol (B1671381) against M. tuberculosis H37Rv and other clinical strains. nih.gov This complex also demonstrated activity against nontuberculous mycobacteria, being 2-8 times more potent than isoniazid. nih.gov The unique mode of action of thiourea drugs, such as isoxyl, which inhibits the synthesis of oleic acid in M. tuberculosis, highlights the potential of this class of compounds in developing new anti-TB therapies. nih.gov

Interactive Data Table: Antituberculosis Activity of 3,4-Dichlorophenylthiourea Derivatives

| Compound/Derivative | Mycobacterium Strain | Activity Metric | Result | Reference |

| Copper (II) complex of 3,4-dichlorophenylthiourea | M. tuberculosis H37Rv and 192 | Potency | Equipotent to ethambutol | nih.gov |

| Copper (II) complex of 3,4-dichlorophenylthiourea | Nontuberculous isolates | Potency | 2-8 times stronger than isoniazid | nih.gov |

Enzyme Inhibition Studies

The inhibition of specific enzymes is a key strategy in the treatment of many diseases. Derivatives of this compound have been evaluated for their inhibitory effects on a variety of enzymes.

Inhibition of Diabetes-Associated Enzymes (e.g., α-amylase, α-glucosidase, Protein Tyrosine Phosphatase 1B (PTP1B))

The management of type 2 diabetes often involves the inhibition of enzymes such as α-amylase and α-glucosidase to control postprandial hyperglycemia. nih.gov Thiourea derivatives have shown promise in this area. Studies on various thiourea derivatives have demonstrated their inhibitory activity against both α-amylase and α-glucosidase. nih.govmalariaworld.org For instance, certain d-glucose-conjugated thioureas containing a pyrimidine (B1678525) ring have been identified as multitarget inhibitors, showing activity against α-amylase and α-glucosidase. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) is another important target for the treatment of type 2 diabetes and obesity. nih.govnih.gov Inhibition of PTP1B can enhance insulin (B600854) sensitivity. Thiourea derivatives have also been investigated for their PTP1B inhibitory potential. nih.gov

Interactive Data Table: Inhibition of Diabetes-Associated Enzymes by Thiourea Derivatives

| Enzyme | Compound Type | IC50 | Key Findings |

| α-Glucosidase | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM | Showed higher inhibitory activity than the standard drug acarbose. nih.gov |

| α-Amylase | d-glucose-conjugated thioureas with pyrimidine ring | 9.72 ± 0.34 μM (for compound 8k) | Identified as a potential enzyme inhibitor. nih.gov |

| PTP1B | d-glucose-conjugated thioureas with pyrimidine ring | 2.74 ± 0.03 μM (for compound 8h) | Showed the strongest inhibitory activity in the series. nih.gov |

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease. nih.gov The search for new, more selective inhibitors is an active area of research. While specific data for this compound is limited, the broader class of thiourea derivatives has been explored. For example, a series of N-substituted 2-benzoylhydrazine-1-carboxamides, which share structural similarities with thioureas, have been reported as dual inhibitors of both AChE and BChE. The discovery of novel scaffolds for cholinesterase inhibitors is crucial for developing new therapeutic options. nih.gov

Interactive Data Table: Cholinesterase Inhibition by Related Compounds

| Enzyme | Compound Type | IC50 | Reference |

| Butyrylcholinesterase (BChE) | N-(2-bromophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide | 6.9 μM | Displayed improved BChE inhibitory activity and good selectivity. nih.gov |

| Acetylcholinesterase (AChE) | Compound S-I 26 (rivastigmine analog) | Fivefold lower than rivastigmine | A potent AChE inhibitor identified through virtual screening. nih.gov |

Inhibition of Other Key Biological Targets (e.g., Farnesoid X receptor)

The Farnesoid X receptor (FXR) is a nuclear receptor that plays a crucial role in the regulation of bile acid, lipid, and glucose metabolism. As such, it is a therapeutic target for various metabolic diseases. However, based on the reviewed literature, there is no readily available information on the specific inhibitory activity of this compound or its direct derivatives against the Farnesoid X receptor.

Antioxidant Activity and Free Radical Scavenging

Thiourea and its derivatives are recognized as a significant class of compounds in medicinal chemistry, with research highlighting their potential as potent antioxidants. mdpi.com These compounds are effective scavengers of damaging free radicals, such as oxygen and hydroxyl radicals. hueuni.edu.vn The antioxidant capacity of these derivatives is often evaluated through their ability to donate a hydrogen atom, a process central to neutralizing radicals. hueuni.edu.vn

Standard in-vitro assays used to quantify this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assays. hueuni.edu.vnwisdomlib.org In the DPPH assay, an antioxidant compound reduces the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine, with the change in color measured spectrophotometrically. hueuni.edu.vn Similarly, the ABTS assay measures the ability of a compound to quench the blue-green ABTS radical cation. hueuni.edu.vn

While specific data for this compound is limited in readily available literature, a closely related derivative, 1,3-bis(3,4-dichlorophenyl)thiourea , has demonstrated strong antioxidant potential. mdpi.comhueuni.edu.vn In one study, this bis-substituted derivative was found to be more active against both DPPH and ABTS radicals compared to other synthesized thiourea compounds. hueuni.edu.vn The antioxidant activity, expressed as the half-maximal inhibitory concentration (IC50), highlights its efficacy.

Table 1: Antioxidant Activity of a this compound Derivative Data presented is for the related compound 1,3-bis(3,4-dichlorophenyl)thiourea.

| Assay | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 52 |

Source: mdpi.com

The primary mechanism by which thiourea derivatives likely exert their antioxidant effect is through Hydrogen Atom Transfer (HAT), which has been supported by kinetic calculations. hueuni.edu.vn This mechanism is often favored over Single Electron Transfer (SET) in the reaction with free radicals. hueuni.edu.vn

Anti-inflammatory Properties

The thiourea scaffold is a building block for various heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory effects. mdpi.com As an intermediate, this compound is valuable in the synthesis of thiazole (B1198619) derivatives, which are known to possess anti-inflammatory properties.

Inflammation is a complex biological response involving enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The inhibition of these enzymes is a key target for anti-inflammatory drugs. While direct studies on the anti-inflammatory activity of this compound are not extensively documented, research on other thiourea derivatives provides insight into their potential. For instance, novel thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen (B1676952) have been synthesized and evaluated. hueuni.edu.vnnih.gov Some of these derivatives have shown significant inhibitory activity against 5-lipoxygenase (5-LOX), a critical enzyme in the inflammatory pathway. hueuni.edu.vnnih.gov However, in the same study, the derivatives did not show potent inhibition of COX-2. hueuni.edu.vnnih.gov This suggests that the anti-inflammatory action of certain thiourea derivatives may be specific to the LOX pathway.

Ethylene (B1197577) Response Induction in Plants (e.g., Arabidopsis)

Ethylene is a crucial gaseous plant hormone that governs a multitude of developmental processes, from seed germination to fruit ripening and leaf senescence. nih.govnih.gov Due to its gaseous nature, practical application in agriculture is limited. nih.govnih.gov This has spurred research into developing stable, solid compounds that can mimic or induce the ethylene response in plants. nih.govnih.gov

Recent chemical screening has identified molecules with a thiourea skeleton as potent inducers of the ethylene response in the model plant Arabidopsis thaliana. nih.govnih.gov The classic indicator of ethylene response in Arabidopsis is the "triple response" in etiolated (dark-grown) seedlings, which includes inhibition of root and hypocotyl elongation, and an exaggeration of the apical hook. nih.gov

A study identified a lead compound with a thiourea skeleton, named ZKT1, through this screening process. nih.govnih.gov Researchers then synthesized various derivatives of ZKT1 and found that some exhibited significantly higher ethylene-like activity, comparable to 1-aminocyclopropane-1-carboxylate (ACC), the immediate precursor to ethylene in plants. nih.govnih.gov Mode-of-action analyses revealed that these thiourea derivatives activate the ethylene signaling pathway by interacting with its upstream components. nih.govnih.gov This finding positions thiourea-based compounds as potential next-generation plant growth regulators. nih.gov While this compound was not specifically mentioned among the derivatives, the core thiourea structure is key to the observed activity.

**Table 2: Ethylene Response Activity of Selected ZKT1 Thiourea Derivatives in *Arabidopsis***

| Compound | Description | Activity Level |

|---|---|---|

| ZKT1 | Initial lead compound | Active |

| ZKT2 | Derivative of ZKT1 | Higher activity than ZKT1 |

| ZKT18 | Derivative of ZKT1 | Highest activity, comparable to ACC |

Source: nih.gov

Structure Activity Relationship Sar Studies of 1 3,4 Dichlorophenyl 2 Thiourea Analogues

Impact of Substituent Modifications on Biological Potency and Selectivity

The potency and selectivity of 1-(3,4-Dichlorophenyl)-2-thiourea analogues can be significantly modulated by introducing different substituents on the phenyl ring and the thiourea (B124793) nitrogen.

Research has shown that the nature and position of substituents on the aromatic ring play a crucial role in determining the biological activity. For instance, in a series of 1,3-diaryl substituted pyrazole-based urea (B33335) and thiourea derivatives, a compound featuring a 3,4-dichlorophenyl group (compound 7a) was identified as the most potent against S. aureus, with a Minimum Inhibitory Concentration (MIC) value of 0.25 μg/mL, equivalent to the reference drug levofloxacin. nih.gov Other analogues with either a trifluoromethyl or a chloro substituent also demonstrated notable activity. nih.gov This highlights the positive impact of electron-withdrawing groups on antibacterial potency.

Similarly, studies on thiourea analogues as Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) inhibitors have revealed that mono-substitution at the 4-position or the 2-position of the phenyl group is generally preferred over substitution at the 3-position, leading to a 3 to 10-fold difference in potency. mdpi.com Furthermore, 2,4-disubstitution was found to be more effective than 3,5-disubstitution. mdpi.com The introduction of bulky and electronegative groups at the 3- and 4-positions of the phenyl ring can lead to an increase in potency. mdpi.com

In the context of antitubercular activity, a series of halogenated copper (II) complexes with thiourea derivatives were synthesized to evaluate the effect of substituent isomerism and electron-withdrawing functionalities. mdpi.com Among these, compounds like 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea demonstrated the importance of specific halogenation patterns on the phenyl rings. mdpi.com

The nature of the substitution on the second nitrogen of the thiourea moiety also has a profound impact. In studies of 1,2,4-triazolo-linked bis-indolyl conjugates, aliphatic substituents on the triazole ring generally resulted in better cytotoxic activity compared to aromatic substituents. mdpi.com The degree of hydrophobicity of these aliphatic groups also played a significant role in modulating activity. mdpi.com

| Compound/Analogue | Substituent Modification | Biological Target/Activity | Key Finding |

| Compound 7a | 3,4-dichlorophenyl on pyrazole (B372694) urea | S. aureus | Most potent with MIC of 0.25 μg/mL. nih.gov |

| Analogues 6h, 6t, 7l, 7m | Trifluoromethyl or chloro substituents | S. aureus | Displayed good MIC values (1-2 μg/mL). nih.gov |

| MK-2 Inhibitors | Mono-substitution on phenyl ring | MK-2 Inhibition | 4-position or 2-position substitution preferred over 3-position. mdpi.com |

| MK-2 Inhibitors | Di-substitution on phenyl ring | MK-2 Inhibition | 2,4-disubstitution shows better activity than 3,5-disubstitution. mdpi.com |

| Antitubercular complex | 1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea | Antitubercular | Specific halogenation patterns are crucial for activity. mdpi.com |

| Triazolo-bis-indolyl conjugates | Aliphatic vs. Aromatic N-substitution | Cytotoxicity | Aliphatic substitutions showed better activity. mdpi.com |

Role of the Dichlorophenyl Moiety in Enhancing Activity

The 3,4-dichlorophenyl group is a recurring motif in many biologically active thiourea derivatives, suggesting its critical role in enhancing potency. This specific substitution pattern appears to provide a favorable combination of electronic and steric properties for binding to various biological targets.

In the development of antimicrobial agents, a 3,4-dichlorophenyl urea derivative (compound 7a) was found to be exceptionally potent against S. aureus, including multidrug-resistant strains. nih.gov Molecular modeling studies suggested that this compound binds effectively to the active site of DNA gyrase. nih.gov The dichlorophenyl moiety is crucial for this interaction. Similarly, an isoxazole-based 3,4-dichlorophenyl urea derivative was reported to have potent activity against Mycobacterium tuberculosis. nih.gov

Further evidence for the importance of this moiety comes from studies on cytotoxic agents. Among a series of evaluated compounds, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as the most promising, exhibiting strong cytotoxic effects against several cancer cell lines with high selectivity compared to normal cells. biointerfaceresearch.com The presence of the 3,4-dichlorophenyl group is a key feature of this highly active compound. biointerfaceresearch.com

The synthesis of 1,3-bis(3,4-dichlorophenyl) thiourea has also been reported, with this compound demonstrating strong antioxidant activity, further underscoring the versatility of the dichlorophenyl scaffold in conferring biological effects. mdpi.com

| Compound | Biological Activity | Role of 3,4-Dichlorophenyl Moiety |

| Compound 7a (pyrazole-based urea) | Potent against S. aureus (MIC = 0.25 μg/mL) | Essential for binding to DNA gyrase active site. nih.gov |

| Isoxazole-based urea derivative | Potent against M. tuberculosis (MIC = 0.25 μg/mL) | Contributes significantly to antimycobacterial potency. nih.gov |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | Strong cytotoxicity against cancer cell lines | Key structural feature for high cytotoxic potency and selectivity. biointerfaceresearch.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | Strong antioxidant activity | Confers potent antioxidant properties. mdpi.com |

Influence of Lipophilicity and Carbon Spacer Length on Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (Log P), is a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potency. researchgate.netnih.gov In the context of this compound analogues, both lipophilicity and the length of any carbon spacer connecting different parts of the molecule can significantly influence biological activity.

An increase in lipophilicity can lead to higher permeability through biological membranes, which may enhance the intracellular concentration of a compound and thus its potency. researchgate.net However, excessively high lipophilicity can also lead to poor aqueous solubility, which can hinder absorption. researchgate.net Therefore, a balance between potency and physicochemical properties is essential during drug design. researchgate.net

SAR studies on a series of thiourea analogues as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 provide a clear example of the impact of modifying the aliphatic chain. nih.gov Starting from the lead compound 1-(4-chloro-2,5-dimethoxyphenyl)-3-(3-propoxypropyl)thiourea, systematic modifications were made to the aliphatic chain. nih.gov The length and functionalization of this chain were found to be critical for anti-HIV activity. The most potent compound identified in this study was propyl 4-(amino-N-(4-chloro-2,5-dimethoxyphenyl)methanethioamino)butanoate, which featured a modified carbon spacer, highlighting that not just the length, but also the chemical nature of the spacer is crucial for optimizing interactions with the target enzyme. nih.gov

Bioisosteric Replacements of the Thiourea Scaffold and their Pharmacological Consequences

While the thiourea scaffold is a privileged structure in many bioactive compounds, it can sometimes be associated with poor solubility or metabolic instability. nih.govrsc.org This has led researchers to explore bioisosteric replacements, where the thiourea moiety is substituted with other functional groups that have similar physical or chemical properties, with the aim of improving the pharmacological profile while retaining or enhancing biological activity. nih.govresearchgate.net

A classic example of successful thiourea bioisosterism is the development of H₂-receptor antagonists. The replacement of the thiourea group in early leads with a cyanoguanidine moiety led to the discovery of cimetidine, a potent antagonist with reduced toxicity. nih.gov Further exploration led to other successful bioisosteres like the 2,2-diamino-1-nitroethene group in ranitidine. nih.gov

In other contexts, various replacements have been investigated with mixed results.

1,2,4-Oxadiazoles : These have been explored as bioisosteres of esters and other functionalities. researchgate.net They can offer improved metabolic stability. For instance, replacing an ester group with a 1,2,4-oxadiazole (B8745197) ring in a derivative of sinapic acid phenethyl ester maintained its biological activity. researchgate.net

1,3,4-Thiadiazoles : The 2-amino-1,3,4-thiadiazole (B1665364) can act as a bioisostere for the 2-amino-1,3,4-oxadiazole, with the sulfur atom generally imparting greater lipid solubility. nih.gov

Cyanoguanidines and Nitroethenes : In the development of the diuretic torsemide, substituting the sulfonyl-urea functionality with sulfonylthiourea, cyanoguanidine, and 2,2-diamino-1-nitroethene moieties resulted in derivatives with good lipophilicity profiles. nih.gov

Methyl-3,3-diamino-2-cyanoacrylate : When the thiourea scaffold in a factor Xa inhibitor was replaced with a 2,2-diamino-1-nitroethene group, the resulting compound was weaker. However, further modification to a methyl-3,3-diamino-2-cyanoacrylate group led to improved inhibitory activity. nih.gov

These examples demonstrate that the pharmacological consequences of replacing the thiourea scaffold are highly dependent on the specific molecular context and the biological target.

| Original Scaffold | Bioisosteric Replacement | Example Drug/Compound Class | Pharmacological Consequence |

| Thiourea | Cyanoguanidine | Cimetidine (H₂-receptor antagonist) | Potent activity with reduced toxicity. nih.gov |

| Thiourea | 2,2-Diamino-1-nitroethene | Ranitidine (H₂-receptor antagonist) | Improved biological activity. nih.gov |

| Sulfonyl-urea | Sulfonylthiourea, Cyanoguanidine | Torsemide analogues (Diuretics) | Good lipophilicity profile. nih.gov |

| Thiourea | 2,2-Diamino-1-nitroethene | Factor Xa inhibitor | Weaker inhibition. nih.gov |

| Thiourea | Methyl-3,3-diamino-2-cyanoacrylate | Factor Xa inhibitor | Improved inhibition activity. nih.gov |

| Ester | 1,2,4-Oxadiazole | Sinapic acid phenethyl ester analogue | Maintained biological activity with potential for improved stability. researchgate.net |

Mechanistic Elucidation of 1 3,4 Dichlorophenyl 2 Thiourea S Biological Actions

Molecular Target Identification and Binding Interactions (e.g., via Molecular Docking)

Molecular docking studies have been instrumental in identifying potential molecular targets of 1-(3,4-Dichlorophenyl)-2-thiourea and elucidating its binding interactions at the atomic level. These computational methods predict the preferred orientation of the molecule when bound to a specific receptor, providing insights into its mechanism of action.

For instance, in the context of antibacterial activity, molecular modeling studies have suggested that a derivative, 1-(3,4-dichlorophenyl)-3-(1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-pyrazol-3-yl)thiourea, binds with good affinity to the active site of DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Thiourea (B124793) derivatives, in general, have shown good interaction with the DNA gyrase subunit B receptor. nih.gov

The structural features of this compound, particularly the dichlorophenyl ring and the thiourea moiety, play a critical role in these interactions. The benzene (B151609) ring is twisted out of the mean plane of the thiourea fragment, with a dihedral angle of approximately 66.77°. researchgate.net This conformation, along with intermolecular hydrogen bonds involving the nitrogen and sulfur atoms, dictates its binding capabilities. researchgate.netnih.gov

Table 1: Molecular Docking and Binding Interaction Data

| Compound/Derivative | Target Protein | Key Interactions/Findings |

|---|---|---|

| 1-(3,4-dichlorophenyl)-3-(1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-pyrazol-3-yl)thiourea | DNA gyrase | Binds at the active site with good affinity. nih.gov |

| Thiourea derivatives | DNA gyrase subunit B | Show good affinity to the receptor. nih.gov |

Modulation of Cellular Processes (e.g., cell cycle arrest)

A significant aspect of the biological activity of this compound and its derivatives is the modulation of fundamental cellular processes, most notably the cell cycle. Cell cycle arrest is a key mechanism by which these compounds inhibit the proliferation of cancer cells. tocris.com

Studies on related dichlorophenyl urea (B33335) compounds, SR4 and SR9, have demonstrated their ability to induce cell cycle arrest at the G0/G1 transition in human leukemia HL-60 cells. researchgate.net This arrest is accompanied by a decrease in the protein levels of cyclins D1 and E2, as well as cyclin-dependent kinases (CDK) 2 and 4. researchgate.net Concurrently, there is an increased expression of CDK inhibitors p21(WAF1/Cip1) and p27(Kip1). researchgate.net

Other research has shown that some thiourea derivatives can cause a potent arrest at the tetraploid (4N) stage of the cell cycle, indicative of a G2/M phase arrest. nih.gov This is often preceded by the upregulation of proteins involved in mitosis, such as cyclin B1. nih.gov The ability to halt the cell cycle at these critical checkpoints prevents cancer cells from dividing and proliferating. frontiersin.org

Table 2: Effects on Cell Cycle Progression

| Compound/Derivative | Cell Line | Effect on Cell Cycle | Associated Molecular Changes |

|---|---|---|---|

| SR4 and SR9 (Dichlorophenyl urea) | HL-60 (Human Leukemia) | G0/G1 arrest. researchgate.net | Decreased cyclins D1, E2; CDK2, CDK4. Increased p21, p27. researchgate.net |

| 41J (1,3-phenyl bis-thiourea) | U251, T98G (Glioblastoma) | G2/M arrest. nih.gov | Upregulation of mitotic proteins (e.g., cyclin B1). nih.gov |

| This compound derivatives | SW480, SW620 (Colon Cancer) | Cytostatic effect, suppressing growth and proliferation. nih.gov | - |

Interaction with Specific Enzymes or Receptors

The biological effects of this compound are often mediated through its interaction with specific enzymes or receptors. As mentioned earlier, DNA gyrase is a key enzymatic target in bacteria. nih.gov Inhibition of this enzyme's supercoiling activity is a primary mechanism of the compound's antibacterial action. nih.gov

In the context of anticancer activity, thiourea derivatives have been shown to inhibit the secretion of interleukin-6 (IL-6) in colon cancer cells. nih.gov IL-6 is a cytokine known to be involved in inflammation and cancer progression. By reducing its levels, these compounds can potentially mitigate cancer-related inflammation and growth.

Furthermore, copper (II) complexes of certain thiourea derivatives, including those with a 3,4-dichlorophenyl substituent, have been found to act as dual inhibitors of DNA gyrase and topoisomerase IV isolated from Staphylococcus aureus. nih.gov This dual inhibition enhances their antimicrobial efficacy.

Disruption of Microbial Cell Membrane Integrity

Another critical mechanism underlying the antimicrobial activity of compounds like this compound is the disruption of microbial cell membrane integrity. rsc.orglatrobe.edu.au While the direct action of this specific compound on membranes is an area of ongoing research, the broader class of thiourea derivatives and other antimicrobial agents often function by compromising the bacterial membrane. frontiersin.org

This disruption can occur through various mechanisms, including the formation of pores or channels in the membrane, leading to increased permeability. rsc.orgnih.gov This compromises the cell's ability to maintain its internal environment, ultimately resulting in cell death. The interaction with the lipid bilayer can be influenced by the compound's structure and its ability to interact with specific lipid components of the microbial membrane. nih.gov

Coordination with Metal Cofactors in Biological Systems (e.g., Copper)

The thiourea moiety in this compound is known to be an effective ligand for metal ions, particularly copper. The coordination of this compound with metal cofactors within biological systems can significantly influence its activity.

Copper(II) complexes of 1,3-disubstituted thiourea derivatives have been synthesized and shown to possess enhanced biological activities. nih.gov In these complexes, the thiourea ligand typically coordinates to the copper(II) ion in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. nih.gov This coordination can lead to the formation of monomeric or dimeric structures, which can exhibit different biological profiles. nih.gov

The interaction with copper is particularly relevant for antimicrobial activity. For example, a pyrazole-based thiourea derivative demonstrated potent copper-dependent anti-MRSA (methicillin-resistant Staphylococcus aureus) activity. nih.gov This suggests that the formation of a copper complex is crucial for its antibacterial effect in certain cases.

Emerging Research Applications and Future Directions for 1 3,4 Dichlorophenyl 2 Thiourea

Role as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry